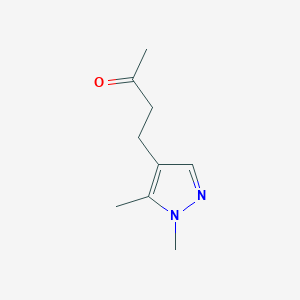![molecular formula C6H14ClNOS B13610462 3-[(Methylamino)methyl]thiolan-3-olhydrochloride CAS No. 2792217-36-6](/img/structure/B13610462.png)
3-[(Methylamino)methyl]thiolan-3-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Methylamino)methyl]thiolan-3-olhydrochloride is a chemical compound with a unique structure that includes a thiolane ring substituted with a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylamino)methyl]thiolan-3-olhydrochloride typically involves the reaction of thiolane derivatives with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants, precise control of reaction parameters, and efficient separation and purification techniques to obtain the final product in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Methylamino)methyl]thiolan-3-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield different derivatives with altered functional groups.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under suitable conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different thiolane derivatives.
Aplicaciones Científicas De Investigación
3-[(Methylamino)methyl]thiolan-3-olhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 3-[(Methylamino)methyl]thiolan-3-olhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-[(Methylamino)methyl]oxolan-3-ol: A structurally similar compound with an oxolane ring instead of a thiolane ring.
3-[(Methylamino)methyl]tetrahydrofuran-3-ol: Another related compound with a tetrahydrofuran ring.
Uniqueness
3-[(Methylamino)methyl]thiolan-3-olhydrochloride is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Propiedades
Número CAS |
2792217-36-6 |
|---|---|
Fórmula molecular |
C6H14ClNOS |
Peso molecular |
183.70 g/mol |
Nombre IUPAC |
3-(methylaminomethyl)thiolan-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NOS.ClH/c1-7-4-6(8)2-3-9-5-6;/h7-8H,2-5H2,1H3;1H |
Clave InChI |
UETUYARXAJXQST-UHFFFAOYSA-N |
SMILES canónico |
CNCC1(CCSC1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13610388.png)
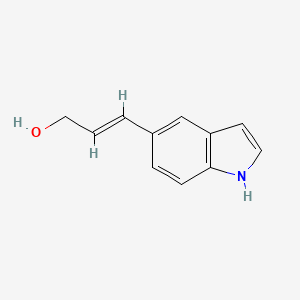
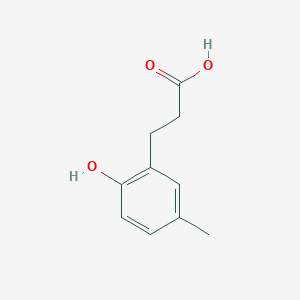
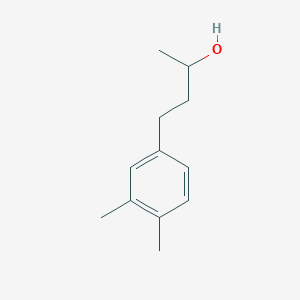
![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)

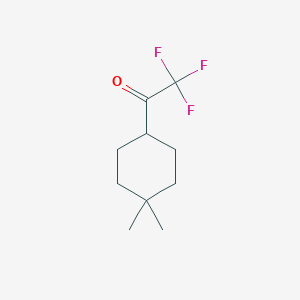
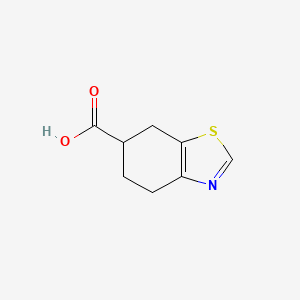
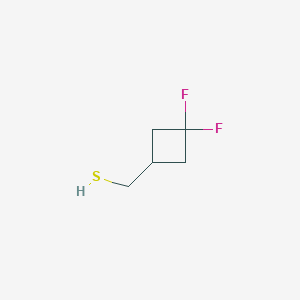
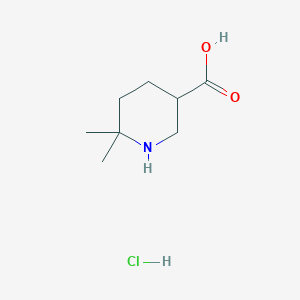
![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)

